molecular formula C25H29NO5 B12499777 Fmoc-L-beta-Homohyp(tBu)-OH

Fmoc-L-beta-Homohyp(tBu)-OH

Cat. No.: B12499777
M. Wt: 423.5 g/mol
InChI Key: OHWTZEARHIOFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-beta-Homohyp(tBu)-OH is a synthetic amino acid derivative used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a beta-homohydroxyproline (Homohyp) core, and a tert-butyl (tBu) ester group. This compound is valuable in the field of biochemistry and molecular biology for the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-beta-Homohyp(tBu)-OH typically involves the protection of the amino and hydroxyl groups of L-beta-homohydroxyproline. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA). The tBu group is introduced using tBuOH and an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-beta-Homohyp(tBu)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides and modified amino acids with specific functional groups introduced at the hydroxyl position .

Scientific Research Applications

Fmoc-L-beta-Homohyp(tBu)-OH is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Fmoc-L-beta-Homohyp(tBu)-OH involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The tBu group protects the hydroxyl group, allowing for selective deprotection and functionalization at specific stages of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-beta-Homohyp(tBu)-OH is unique due to its specific combination of protecting groups and the beta-homohydroxyproline core. This combination allows for selective deprotection and functionalization, making it a versatile building block in peptide synthesis .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5/c1-25(2,3)31-17-12-16(13-23(27)28)26(14-17)24(29)30-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWTZEARHIOFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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